molecular formula C14H26O4 B14345819 Methyl 10-(1,3-dioxolan-4-YL)decanoate CAS No. 94291-09-5

Methyl 10-(1,3-dioxolan-4-YL)decanoate

Cat. No.: B14345819
CAS No.: 94291-09-5
M. Wt: 258.35 g/mol
InChI Key: WTQQOMNOQJQVQN-UHFFFAOYSA-N
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Description

Methyl 10-(1,3-dioxolan-4-yl)decanoate is an organic compound that features a dioxolane ring. Dioxolanes are a group of organic compounds containing a five-membered ring with two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 10-(1,3-dioxolan-4-yl)decanoate can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-(1,3-dioxolan-4-yl)decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action for methyl 10-(1,3-dioxolan-4-yl)decanoate involves its interaction with various molecular targets and pathways. The compound’s dioxolane ring can form stable complexes with other molecules, which can influence its reactivity and interactions in biological systems . This stability makes it useful in various applications, including drug delivery and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 10-(1,3-dioxolan-4-yl)decanoate is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to simpler dioxolanes. This makes it particularly useful in applications requiring specific solubility and stability properties.

Properties

CAS No.

94291-09-5

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

methyl 10-(1,3-dioxolan-4-yl)decanoate

InChI

InChI=1S/C14H26O4/c1-16-14(15)10-8-6-4-2-3-5-7-9-13-11-17-12-18-13/h13H,2-12H2,1H3

InChI Key

WTQQOMNOQJQVQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCC1COCO1

Origin of Product

United States

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